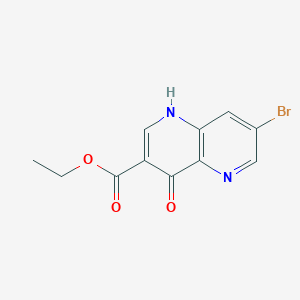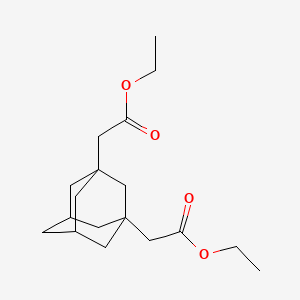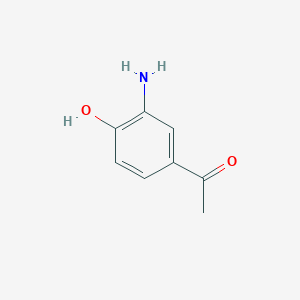
1-(3-Amino-4-hydroxyphenyl)ethanon
Übersicht
Beschreibung
1-(3-Amino-4-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 . It is also known by its IUPAC name 1-(3-amino-4-hydroxyphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of 1-(3-Amino-4-hydroxyphenyl)ethanone consists of an ethanone (C2H3O) group attached to a phenyl ring (C6H4) at the 1-position. The phenyl ring has an amino (NH2) group at the 3-position and a hydroxy (OH) group at the 4-position .
Physical And Chemical Properties Analysis
1-(3-Amino-4-hydroxyphenyl)ethanone has a molecular weight of 151.16300 . Other physical and chemical properties such as density, boiling point, melting point, and flash point were not found in the search results.
Wissenschaftliche Forschungsanwendungen
C8H9NO2 C_8H_9NO_2 C8H9NO2
und ein Molekulargewicht von 151,16 g/mol . Es ist ein Derivat von Phenol und wird häufig in der organischen Synthese verwendet. Im Folgenden finden Sie eine umfassende Analyse seiner wissenschaftlichen Forschungsanwendungen, die jeweils in einem eigenen Abschnitt detailliert beschrieben werden.Kosmetikindustrie
Schließlich findet es auch in der Kosmetikindustrie Anwendung. Derivate dieser Verbindung können zur Formulierung von Hautpflegeprodukten verwendet werden und bieten Vorteile wie antioxidative Eigenschaften oder Melaninhemmung für hautaufhellende Effekte.
Jede Anwendung nutzt die einzigartigen chemischen Eigenschaften von 1-(3-Amino-4-hydroxyphenyl)ethanon, was seine Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung und industriellen Anwendungen unterstreicht. Die Fähigkeit der Verbindung, verschiedene chemische Transformationen zu durchlaufen, macht sie zu einem wertvollen Gut in verschiedenen Studien- und Produktionsfeldern .
Wirkmechanismus
1-AHP has been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of enzymes such as tyrosinase, monoamine oxidase, and acetylcholinesterase. It has also been shown to bind to the serotonin 5-HT3 receptor and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
1-AHP has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, anti-apoptotic, and neuroprotective effects. It has also been found to modulate the activity of the dopaminergic and serotonergic systems, and to have potential therapeutic effects in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-AHP has a number of advantages and limitations for use in laboratory experiments. The advantages include its low cost, ease of synthesis, and wide range of applications. The limitations include its low solubility in water, low stability in the presence of light and heat, and potential toxicity.
Zukünftige Richtungen
1-AHP has a number of potential future directions for research. These include further investigation of its mechanism of action and its potential therapeutic effects, as well as the development of novel synthesis methods and new applications for its use. Additionally, further research into its safety and toxicity profile is needed.
Biochemische Analyse
Biochemical Properties
1-(3-Amino-4-hydroxyphenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with antioxidant enzymes, potentially inhibiting their activity and leading to increased oxidative stress . This compound can also form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of 1-(3-Amino-4-hydroxyphenyl)ethanone on various cell types and cellular processes are profound. It has been shown to disturb quorum sensing systems in bacteria, leading to suppressed expression of quorum sensing-related genes and inhibited activity of antioxidant enzymes . This disturbance results in enhanced oxidative stress and reduced virulence of pathogenic bacteria. Additionally, the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 1-(3-Amino-4-hydroxyphenyl)ethanone exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that can inhibit or activate enzyme activity. For example, its interaction with antioxidant enzymes leads to their inhibition, resulting in increased oxidative stress . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Amino-4-hydroxyphenyl)ethanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and altered cellular metabolism . These temporal effects are essential considerations for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(3-Amino-4-hydroxyphenyl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced bacterial virulence and enhanced immune responses. At higher doses, it can cause toxic or adverse effects, including increased oxidative stress and damage to cellular structures . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
1-(3-Amino-4-hydroxyphenyl)ethanone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its impact on metabolic flux and metabolite levels has been studied in various organisms, revealing its potential to modulate key metabolic processes . The compound’s ability to influence amino acid and nucleotide metabolism further underscores its significance in biochemical research.
Transport and Distribution
Within cells and tissues, 1-(3-Amino-4-hydroxyphenyl)ethanone is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding its transport and distribution mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 1-(3-Amino-4-hydroxyphenyl)ethanone plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
1-(3-amino-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLRRXLWJXURTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547686 | |
| Record name | 1-(3-Amino-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54255-50-4 | |
| Record name | 1-(3-Amino-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Amino-4'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1314217.png)

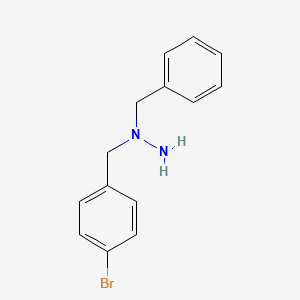
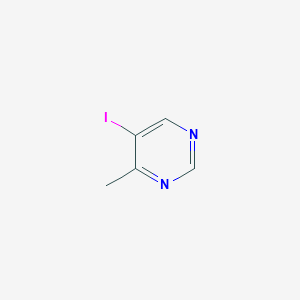
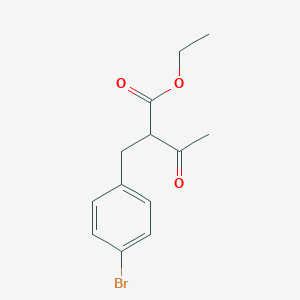
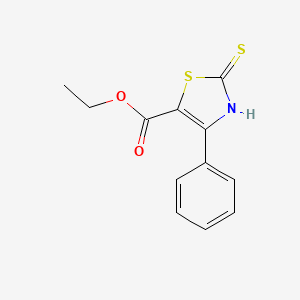
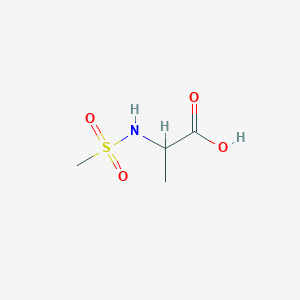


![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)
